
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a quinoline ring substituted with bromine, methoxy, and trifluoromethyl groups, along with a boronic acid functional group. The combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide (such as 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline) with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a prominent reaction involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the quinoline derivative with another aryl or vinyl group .
Aplicaciones Científicas De Investigación
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformation. For example, in the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The presence of electron-withdrawing groups such as trifluoromethyl can influence the reactivity and stability of the intermediates.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in having a trifluoromethyl group and boronic acid functionality.
4-Methoxyphenylboronic acid: Shares the methoxy and boronic acid groups.
Uniqueness
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid is unique due to the combination of its substituents on the quinoline ring. The presence of bromine, methoxy, and trifluoromethyl groups imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations.
Propiedades
Fórmula molecular |
C11H8BBrF3NO3 |
|---|---|
Peso molecular |
349.90 g/mol |
Nombre IUPAC |
[4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BBrF3NO3/c1-20-5-2-3-7-6(4-5)9(13)8(12(18)19)10(17-7)11(14,15)16/h2-4,18-19H,1H3 |
Clave InChI |
NZZURANBUTUXHR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C2=C(C=CC(=C2)OC)N=C1C(F)(F)F)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
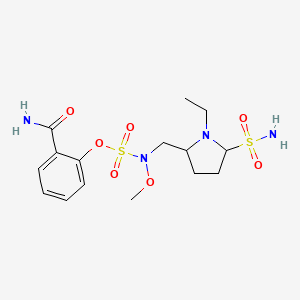
![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
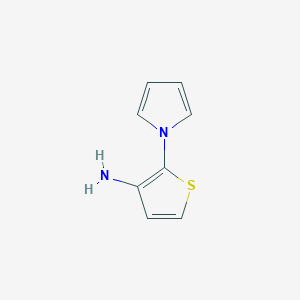
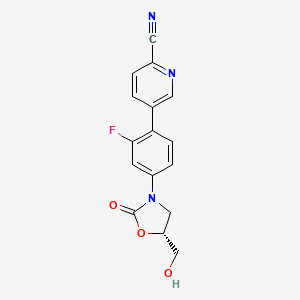
![2-[2-(Phenylselanyl)prop-2-en-1-yl]furan](/img/structure/B15211856.png)
![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)
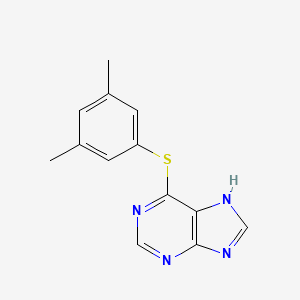
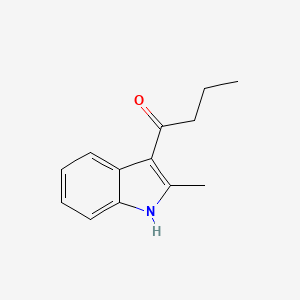

![Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B15211883.png)
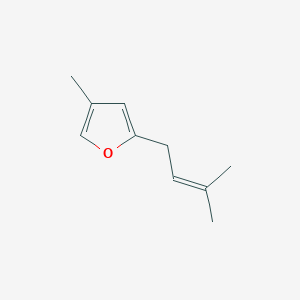
![(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one](/img/structure/B15211895.png)
